4,5-dimethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}thiophene-3-carbonitrile
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Overview
Description
4,5-DIMETHYL-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBONITRILE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of a nitrophenyl group and a carbonitrile group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBONITRILE typically involves the condensation of 4-nitrobenzaldehyde with 4,5-dimethyl-2-aminothiophene-3-carbonitrile. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,5-DIMETHYL-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-DIMETHYL-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBONITRILE involves its interaction with various molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-4,5-DIMETHYL-3-FURANCARBONITRILE: A similar compound with a furan ring instead of a thiophene ring.
4,5-DIMETHYL-2-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBONITRILE: A compound with a methoxy group instead of a nitro group.
Uniqueness
4,5-DIMETHYL-2-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIOPHENE-3-CARBONITRILE is unique due to the presence of both a nitrophenyl group and a carbonitrile group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H11N3O2S |
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Molecular Weight |
285.32 g/mol |
IUPAC Name |
4,5-dimethyl-2-[(E)-(4-nitrophenyl)methylideneamino]thiophene-3-carbonitrile |
InChI |
InChI=1S/C14H11N3O2S/c1-9-10(2)20-14(13(9)7-15)16-8-11-3-5-12(6-4-11)17(18)19/h3-6,8H,1-2H3/b16-8+ |
InChI Key |
BWSMPCSQNYWHFU-LZYBPNLTSA-N |
Isomeric SMILES |
CC1=C(SC(=C1C#N)/N=C/C2=CC=C(C=C2)[N+](=O)[O-])C |
Canonical SMILES |
CC1=C(SC(=C1C#N)N=CC2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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